molecular formula C12H15BrFNO2 B13488600 tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate

tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate

Katalognummer: B13488600
Molekulargewicht: 304.15 g/mol
InChI-Schlüssel: QXPQXIPJCOUTKA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate is an organic compound with the molecular formula C12H15BrFNO2 It is a derivative of carbamate, featuring a tert-butyl group, a bromine atom, a fluorine atom, and a methyl group attached to a phenyl ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate typically involves the reaction of 4-bromo-3-fluoro-5-methylphenol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The general reaction scheme is as follows:

[ \text{4-bromo-3-fluoro-5-methylphenol} + \text{tert-butyl chloroformate} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The phenyl ring can undergo oxidation or reduction under appropriate conditions.

    Hydrolysis: The carbamate group can be hydrolyzed to yield the corresponding phenol and tert-butyl alcohol.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of the carbamate group.

Major Products Formed

    Substitution Reactions: Products include substituted phenyl carbamates.

    Oxidation and Reduction Reactions: Products include oxidized or reduced derivatives of the phenyl ring.

    Hydrolysis: Products include 4-bromo-3-fluoro-5-methylphenol and tert-butyl alcohol.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals.

Biology

In biological research, this compound can be used to study the effects of carbamate derivatives on biological systems. It may serve as a model compound for investigating enzyme inhibition and other biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic properties. It may be used in the development of new drugs targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various applications, including coatings, adhesives, and polymers.

Wirkmechanismus

The mechanism of action of tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The carbamate group can form covalent bonds with active site residues of enzymes, leading to inhibition of enzyme activity. The presence of bromine, fluorine, and methyl groups on the phenyl ring can influence the compound’s binding affinity and specificity for its targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • tert-Butyl (4-bromo-3-fluorophenyl)carbamate
  • tert-Butyl (3-bromo-4-methylphenyl)carbamate
  • tert-Butyl (5-bromo-3-fluoro-2-methoxypyridin-4-yl)methylcarbamate

Uniqueness

tert-Butyl (4-bromo-3-fluoro-5-methylphenyl)carbamate is unique due to the specific arrangement of substituents on the phenyl ring. The combination of bromine, fluorine, and methyl groups imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its unique structure can lead to different reactivity and interactions compared to other similar compounds.

Eigenschaften

Molekularformel

C12H15BrFNO2

Molekulargewicht

304.15 g/mol

IUPAC-Name

tert-butyl N-(4-bromo-3-fluoro-5-methylphenyl)carbamate

InChI

InChI=1S/C12H15BrFNO2/c1-7-5-8(6-9(14)10(7)13)15-11(16)17-12(2,3)4/h5-6H,1-4H3,(H,15,16)

InChI-Schlüssel

QXPQXIPJCOUTKA-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=CC(=C1Br)F)NC(=O)OC(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.